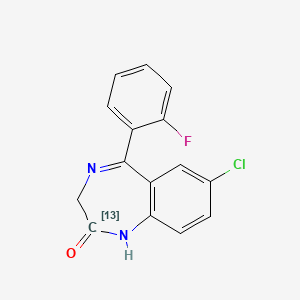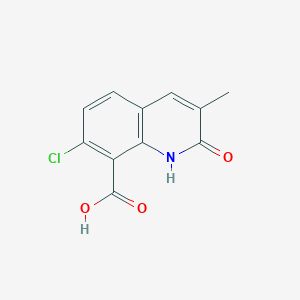
1-(prop-2-yn-1-yl)-1H-indole-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(prop-2-yn-1-yl)-1H-indole-2-carbaldehyde is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that play a significant role in various biological processes and are widely used in pharmaceuticals and agrochemicals. This particular compound features a prop-2-yn-1-yl group attached to the nitrogen atom of the indole ring and an aldehyde group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(prop-2-yn-1-yl)-1H-indole-2-carbaldehyde can be synthesized through the N-alkylation of indole derivatives. One common method involves the reaction of methyl indole-5-carboxylate with propargyl bromide in the presence of a phase-transfer catalyst like tetrabutylammonium bromide and 50% sodium hydroxide in toluene . This reaction proceeds under mild conditions and avoids alkyne/allene rearrangement.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale N-alkylation reactions using similar conditions as described above. The scalability of this method makes it suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 1-(prop-2-yn-1-yl)-1H-indole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The prop-2-yn-1-yl group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in methanol.
Substitution: Propargyl bromide in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: 1-(prop-2-yn-1-yl)-1H-indole-2-carboxylic acid.
Reduction: 1-(prop-2-yn-1-yl)-1H-indole-2-methanol.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
1-(prop-2-yn-1-yl)-1H-indole-2-carbaldehyde has several applications in scientific research:
Biology: Indole derivatives are known for their biological activity, and this compound can be used in the study of enzyme inhibition and receptor binding.
Industry: Used in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 1-(prop-2-yn-1-yl)-1H-indole-2-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting enzyme activity. The indole ring can interact with aromatic residues in proteins, affecting their function. The prop-2-yn-1-yl group can participate in click chemistry reactions, forming stable triazole linkages.
Comparison with Similar Compounds
1-(prop-2-yn-1-yl)-1H-indole-5-carboxylate: Similar structure but with a carboxylate group instead of an aldehyde.
N-(prop-2-yn-1-yl)-o-phenylenediamines: These compounds also feature the prop-2-yn-1-yl group and are used in the synthesis of heterocyclic compounds.
Propargylamines: A class of compounds with similar propargyl groups, used in pharmaceuticals for their biological activity.
Uniqueness: 1-(prop-2-yn-1-yl)-1H-indole-2-carbaldehyde is unique due to its combination of an indole ring, a prop-2-yn-1-yl group, and an aldehyde group. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile building block in organic synthesis.
Properties
CAS No. |
136178-42-2 |
|---|---|
Molecular Formula |
C12H9NO |
Molecular Weight |
183.21 g/mol |
IUPAC Name |
1-prop-2-ynylindole-2-carbaldehyde |
InChI |
InChI=1S/C12H9NO/c1-2-7-13-11(9-14)8-10-5-3-4-6-12(10)13/h1,3-6,8-9H,7H2 |
InChI Key |
WBEXUPDICMRHHG-UHFFFAOYSA-N |
Canonical SMILES |
C#CCN1C2=CC=CC=C2C=C1C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


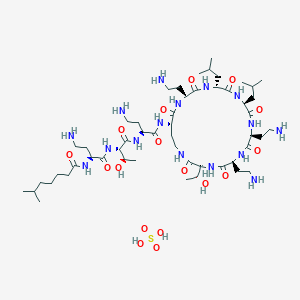
amino}-3-(1H-1,2,4-triazol-1-yl)propan-2-ol](/img/structure/B13443852.png)

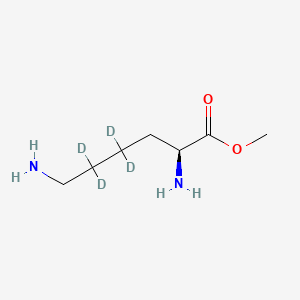

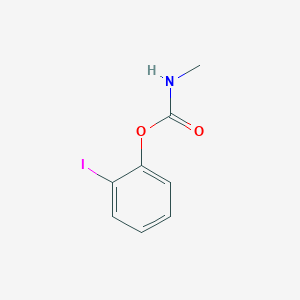
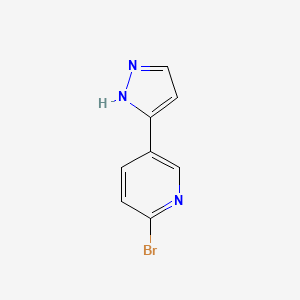
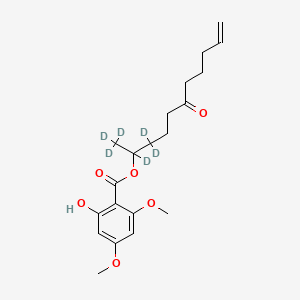
![6-[6-amino-5-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]pyridin-3-yl]-1'-methylspiro[1H-indole-3,4'-piperidine]-2-one](/img/structure/B13443912.png)
